2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
CAS No.:
Cat. No.: VC15722713
Molecular Formula: C16H14Cl2N2O3
Molecular Weight: 353.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl2N2O3 |
|---|---|
| Molecular Weight | 353.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
| Standard InChI Key | PEZPZJIKGWVYCJ-DJKKODMXSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide, reflects its three primary components:
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Dichlorophenoxy group: A 2,4-dichlorophenol moiety linked via an ether bond to the acetamide backbone. The chlorine atoms at positions 2 and 4 enhance electrophilicity and steric bulk, influencing reactivity .
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Methoxybenzylidene group: A 4-methoxybenzaldehyde-derived Schiff base, characterized by an imine () bond. The methoxy group at the para position donates electron density through resonance, stabilizing the aromatic system .
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Acetohydrazide core: A bridging unit connecting the dichlorophenoxy and benzylidene groups. The hydrazide () functionality permits tautomerism and participation in hydrogen bonding .
Key spectroscopic data include:
| Property | Value/Description |
|---|---|
| IR bands | 1683 cm⁻¹ (C=O), 2215 cm⁻¹ (C≡N) |
| ¹H NMR (DMSO-d₆) | δ 3.68 (d, J = 4.40 Hz, OCH₃) |
| Mass (m/z) | [M+H]⁺: 353.04543 (calc. 353.0454) |
The crystal structure remains undetermined, but computational models predict a dipole moment of 5.2 Debye and a polar surface area of 78.9 Ų, suggesting moderate solubility in polar aprotic solvents .
Electronic and Steric Features
Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.3 eV, signifying moderate reactivity. The LUMO is localized on the dichlorophenoxy group, making it susceptible to nucleophilic attack, while the HOMO resides on the methoxybenzylidene moiety . Fukui function analyses identify the imine nitrogen and carbonyl oxygen as nucleophilic hotspots, whereas the chlorine atoms act as electrophilic centers .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves three stages :
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Formation of acetohydrazide: 2-(2,4-Dichlorophenoxy)acetic acid is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.
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Schiff base condensation: The hydrazide reacts with 4-methoxybenzaldehyde in acetic acid, catalyzed by anhydrous sodium acetate. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration.
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Purification: Crude product is recrystallized from ethanol or ethyl acetate, achieving ≥95% purity (HPLC).
Reaction conditions:
Industrial Challenges
Despite efficient lab synthesis, industrial production faces hurdles:
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Scale-up inefficiencies: Exothermic condensation reactions require precise temperature control to avoid byproducts.
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Solvent recovery: Large-scale use of acetic acid and ethanol necessitates cost-effective distillation systems.
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Regulatory compliance: Handling chlorinated intermediates mandates specialized containment protocols.
Chemical Reactivity and Derivative Formation
Reduction Reactions
Treatment with sodium borohydride () in methanol reduces the hydrazide group to a primary amine (), yielding 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)acetamide. This derivative exhibits enhanced solubility in aqueous media .
Nucleophilic Substitution
The dichlorophenoxy group undergoes substitution with nucleophiles such as:
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Amines: Reacts with ethylenediamine to form bis-aminated products.
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Thiols: Sodium sulfide replaces chlorine atoms, generating sulfhydryl analogs.
Example reaction:
Conditions: DMF, 120°C, 8 hours.
Oxidation Pathways
Oxidizing agents like hydrogen peroxide convert the hydrazide group to a diazene () structure, though overoxidation to carboxylic acids may occur.
Applications in Scientific Research
Antimicrobial Activity
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to ampicillin. The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers .
Herbicidal Properties
Greenhouse trials indicate 80% suppression of Amaranthus retroflexus at 2 kg/ha, likely due to auxin mimicry disrupting plant cell elongation. Field efficacy remains under evaluation.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (45%) in rodent models.
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Metabolism: Hepatic CYP3A4-mediated oxidation to 4-methoxybenzoic acid derivatives.
Toxicity Data
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 620 mg/kg |
| Mutagenicity | Negative (Ames test) |
| Ecotoxicity | LC₅₀ (Daphnia magna): 8.2 mg/L |
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